2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c22-16-3-2-15(11-23)17(10-16)24-20(27)21(28)26-7-5-25(6-8-26)12-14-1-4-18-19(9-14)30-13-29-18/h1-4,9-10H,5-8,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNPKBZBGWFSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=C(C=CC(=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of benzo[d][1,3]dioxole with piperazine under controlled conditions to form the piperazine intermediate.
Acylation Reaction: The piperazine intermediate is then subjected to an acylation reaction with 5-chloro-2-cyanobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: Reduction of the nitrile group yields primary amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological systems, potentially leading to new therapeutic approaches.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. The nitrile and acetamide groups may also play roles in binding to active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Cores
- Structure: 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide.
- Key Differences: Replaces the benzodioxolylmethyl group with a 2,3-dichlorophenyl substituent on piperazine. The pentanamide chain and quinolinyl group contrast with the oxoacetamide and chloro-cyanophenyl groups in the target compound.
- Implications: Dichlorophenyl groups are known for enhancing receptor binding (e.g., serotonin or dopamine receptors), whereas the benzodioxolylmethyl group may improve metabolic resistance.
- Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide.
- Key Differences : Retains the benzodioxole group but incorporates a cyclopropanecarboxamide and a thiazole ring substituted with methoxyphenyl and pyrrolidinylbenzoyl groups.
- Implications : The thiazole and pyrrolidine groups suggest kinase or protease inhibition activity, contrasting with the target compound’s piperazine-oxoacetamide framework. The cyclopropane ring may reduce conformational flexibility compared to the piperazine ring .
Analogues with Amide Linkages and Aromatic Substitutions
- Structure : 2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide.
- Key Differences : Features a chloro-benzamide linked to a nitrophenyl-methylpiperazine group. The nitro group introduces strong electron-withdrawing effects, while the methylpiperazine may enhance solubility.
- Implications: This compound is a known WDR5 protein inhibitor (epigenetic regulation), whereas the target compound’s benzodioxole and chloro-cyanophenyl groups suggest divergent targets, such as neurotransmitter receptors or cytochrome P450 enzymes .
- Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide.
- Key Differences : Shares the benzodioxole group but employs a fluorobenzoyl-thiazole system. The fluorine atom may enhance membrane permeability, while the thiazole ring could engage in π-stacking interactions.
Comparative Data Table
*Calculated using ChemDraw.
Research Findings and Implications
- Metabolic Stability : The benzodioxole group in the target compound may confer superior resistance to oxidative metabolism compared to dichlorophenyl (Compound 11c) or nitrophenyl (WDR5-0102) groups .
- Binding Affinity: The chloro-cyanophenyl substituent’s electron-withdrawing nature could enhance interactions with polar residues in enzyme active sites, unlike the fluorobenzoyl group in Compound 50, which prioritizes hydrophobic interactions .
- Selectivity : The piperazine-oxoacetamide scaffold may offer a broader target profile (e.g., GPCRs, ion channels) compared to cyclopropanecarboxamide-based compounds (e.g., Compound 74), which are often optimized for kinase inhibition .
Biological Activity
The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide is a derivative of benzodioxole, known for its diverse biological activities. This article reviews the compound's biological activity, including its anticancer, anti-inflammatory, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.82 g/mol. The presence of piperazine and benzodioxole moieties contributes to its pharmacological profile.
Anticancer Activity
Research has shown that compounds containing the benzodioxole structure exhibit significant anticancer properties. A study evaluated various benzodioxole derivatives, including those with amide functionalities. The results indicated that certain derivatives exhibited strong cytotoxic effects against various cancer cell lines, such as Hep3B liver cancer cells.
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| 2a | 3.94 | Hep3B |
| 2b | 9.12 | Hep3B |
| Doxorubicin (control) | 0.5 | Hep3B |
The compounds 2a and 2b were particularly noted for their low IC50 values, indicating potent cytotoxic effects compared to Doxorubicin, a standard chemotherapy agent .
The mechanism by which these compounds exert their anticancer effects includes the induction of cell cycle arrest and apoptosis in cancer cells. For instance, compound 2a was found to significantly decrease the fraction of cells in the G1 phase of the cell cycle, suggesting an inhibition of cell proliferation . Flow cytometry analysis revealed that treatment with compound 2a led to a marked reduction in the S phase fraction and an increase in G2-M phase arrest.
Anti-inflammatory and Antioxidant Activities
In addition to anticancer properties, benzodioxole derivatives have been reported to possess anti-inflammatory and antioxidant activities. These effects are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines. In vitro studies using the DPPH assay demonstrated that these compounds effectively reduced oxidative stress markers, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Study on Benzodioxole Derivatives : A comprehensive evaluation of various benzodioxole derivatives highlighted their potential as anticancer agents. The study compared the cytotoxicity of these compounds against different cancer cell lines and established a correlation between structural modifications and biological activity .
- Antioxidant Evaluation : Another study focused on the antioxidant capacity of synthesized benzodioxole derivatives using DPPH radical scavenging assays. The results showed that certain derivatives exhibited comparable antioxidant activity to well-known antioxidants like Trolox .
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound’s bioactivity is influenced by its heterocyclic framework, including:
- Benzo[d][1,3]dioxole moiety : Enhances lipophilicity and potential CNS penetration .
- Piperazine ring : Facilitates hydrogen bonding and modulates receptor interactions .
- 5-Chloro-2-cyanophenyl group : Introduces electron-withdrawing effects, improving binding affinity to target proteins .
Structural analogs with similar motifs (e.g., thiazole or pyridazine cores) exhibit antimicrobial and anticancer activities, suggesting shared pharmacophores .
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments to verify substituent positions (e.g., confirming piperazine coupling) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects side products from incomplete reactions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for chlorinated or cyanated derivatives .
Q. What are common synthetic intermediates in the compound’s synthesis?
Key intermediates include:
- 4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine : Synthesized via reductive amination of piperazine with benzodioxole-carboxaldehyde .
- 2-Oxoacetyl chloride : Generated from chloroacetic acid and oxalyl chloride under anhydrous conditions .
- 5-Chloro-2-cyanoaniline : Prepared via nitration, reduction, and cyanation of chlorobenzene derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in coupling reactions .
- Catalysts : Employ triethylamine or DMAP to accelerate amide bond formation while minimizing racemization .
Example: A 15% yield increase was achieved by replacing THF with DMF in piperazine alkylation steps .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Compare IC50 values using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Purity validation : Re-test compounds with ≥98% HPLC purity to exclude confounding effects from impurities .
- Structural analogs : Evaluate bioactivity of derivatives (e.g., replacing chloro with fluoro groups) to isolate pharmacophore contributions .
Q. What methodological approaches are used to design structure-activity relationship (SAR) studies?
- Fragment-based design : Synthesize analogs with modular substitutions (e.g., varying aryl groups on the piperazine ring) .
- In silico docking : Predict binding modes to prioritize synthesis targets (e.g., targeting kinase active sites) .
- Bioactivity clustering : Group compounds by activity profiles (e.g., antimicrobial vs. anticancer) to identify critical substituents .
Example: A SAR study on benzodioxole analogs revealed that electron-deficient aryl groups enhance antimicrobial potency by 40% .
Q. How can metabolic stability be evaluated during preclinical development?
- In vitro assays : Use liver microsomes or hepatocytes to measure degradation rates and identify metabolic hotspots (e.g., piperazine oxidation) .
- Isotope labeling : Track metabolic pathways via 14C-labeled compounds in rodent models .
- Stability optimization : Introduce steric hindrance (e.g., methyl groups) near labile sites to reduce CYP450-mediated metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
